Product packaging for Fosamprenavir calcium hydrate(Cat. No.:)

Fosamprenavir calcium hydrate

Cat. No.: B1248779
M. Wt: 641.7 g/mol
InChI Key: QHFWDZHAYXYUOZ-KMIZVRHLSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Fosamprenavir calcium hydrate is an oral prodrug of the active moiety amprenavir, which functions as an inhibitor of human immunodeficiency virus type 1 (HIV-1) protease . By rapidly converting to amprenavir in vivo through the action of cellular phosphatases, this prodrug strategy was developed to overcome the high lipophilicity and formulation challenges of amprenavir itself, significantly improving its oral absorption and reducing the pill burden compared to the active drug . Research Applications: As a key antiretroviral agent, this compound is utilized in virology research for the study of HIV-1 infection mechanisms and the efficacy of protease inhibitor-based treatments . It is commonly investigated in combination regimens with other antiretrovirals, such as nucleoside reverse transcriptase inhibitors, to evaluate synergistic effects and suppression of viral replication . Its stability and degradation profile under various stress conditions have been characterized to aid in the development of robust analytical methods . Chemical Profile: * CAS Number: 226700-81-8 * Chemical Formula: C 25 H 34 CaN 3 O 9 PS * Molar Mass: Average 623.67 g/mol * InChI Key: PMDQGYMGQKTCSX-HQROKSDRSA-L Handling and Stability: Forced degradation studies indicate that fosamprenavir calcium is susceptible to hydrolytic degradation under acidic and basic conditions, leading to several identified degradation products . The solid-state stability of the crystalline material is a key area of research, with patents detailing specific crystalline forms and their preparation from solvents like acetonitrile . This product is intended for research purposes only and is not for human consumption. Researchers should consult the Safety Data Sheet and handle all materials using appropriate laboratory safety practices.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H36CaN3O10PS B1248779 Fosamprenavir calcium hydrate

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C25H36CaN3O10PS

Molecular Weight

641.7 g/mol

IUPAC Name

calcium;[(2R,3S)-1-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-[[(3S)-oxolan-3-yl]oxycarbonylamino]-4-phenylbutan-2-yl] phosphate;hydrate

InChI

InChI=1S/C25H36N3O9PS.Ca.H2O/c1-18(2)15-28(39(33,34)22-10-8-20(26)9-11-22)16-24(37-38(30,31)32)23(14-19-6-4-3-5-7-19)27-25(29)36-21-12-13-35-17-21;;/h3-11,18,21,23-24H,12-17,26H2,1-2H3,(H,27,29)(H2,30,31,32);;1H2/q;+2;/p-2/t21-,23-,24+;;/m0../s1

InChI Key

QHFWDZHAYXYUOZ-KMIZVRHLSA-L

Isomeric SMILES

CC(C)CN(C[C@H]([C@H](CC1=CC=CC=C1)NC(=O)O[C@H]2CCOC2)OP(=O)([O-])[O-])S(=O)(=O)C3=CC=C(C=C3)N.O.[Ca+2]

Canonical SMILES

CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2CCOC2)OP(=O)([O-])[O-])S(=O)(=O)C3=CC=C(C=C3)N.O.[Ca+2]

Origin of Product

United States

Fosamprenavir Calcium Hydrate: Foundations of Academic Research

Conceptual Framework of Prodrug Design in Antiretroviral Therapy

The concept of a prodrug is a cornerstone of modern pharmaceutical development, aimed at overcoming the limitations of an active drug substance. researchgate.net Prodrugs are inactive or less active chemical derivatives of a drug molecule that, after administration, are converted into the active parent drug through metabolic processes in the body. researchgate.netnih.gov This strategic approach is employed to enhance various properties of the parent drug, a concept first introduced in 1958. researchgate.net

In the context of antiretroviral therapy, prodrug design addresses several key challenges:

Improved Bioavailability: Many potent antiretroviral agents suffer from poor oral absorption. By modifying the chemical structure to create a more soluble or permeable compound, the prodrug can be more effectively absorbed from the gastrointestinal tract. nih.govnih.gov Fosamprenavir (B192916), for instance, was developed to have better oral bioavailability than its parent drug, amprenavir (B1666020). nih.gov

Enhanced Solubility: Poor water solubility can hinder the formulation and administration of a drug. nih.gov Fosamprenavir was specifically designed as a phosphate (B84403) ester to be more water-soluble than amprenavir. nih.gov

Reduced Pill Burden: By improving pharmacokinetic properties, such as extending the half-life of the active drug, prodrugs can allow for less frequent dosing. This simplification of the treatment regimen can significantly improve patient adherence, a critical factor in the long-term management of HIV. managedhealthcareexecutive.comopenmedicinalchemistryjournal.com

Targeted Delivery: Prodrug strategies can be designed to release the active drug at a specific site of action, potentially increasing efficacy and reducing systemic side effects. nih.govpnas.org

The activation of prodrugs in the body is typically mediated by enzymes. nih.gov In the case of fosamprenavir, it is a phosphate ester prodrug that is rapidly and extensively converted to the active drug, amprenavir, and inorganic phosphate by cellular phosphatases in the gut epithelium during absorption. drugbank.comnih.govnih.govfda.gov This targeted release mechanism ensures that high concentrations of the active drug are available for absorption into the bloodstream.

Evolution of Protease Inhibitor Research Leading to Fosamprenavir Calcium Hydrate (B1144303)

The discovery and development of HIV protease inhibitors marked a turning point in the fight against AIDS. mdpi.com The HIV protease enzyme is crucial for the virus's life cycle, as it cleaves viral polyproteins into functional proteins necessary for producing mature, infectious virions. drugbank.commdpi.com Inhibiting this enzyme effectively halts viral replication. mdpi.com

The journey to fosamprenavir began with the development of earlier protease inhibitors:

First-Generation Protease Inhibitors: The first HIV protease inhibitor, saquinavir (B1662171), was approved in 1995. mdpi.comwikipedia.org This was soon followed by others like ritonavir (B1064), indinavir, and nelfinavir. openmedicinalchemistryjournal.comwikipedia.org While revolutionary, these early agents often had complex dosing schedules and significant side effects. nih.gov

The Advent of Amprenavir: Amprenavir was approved in 1999 and was notable for its distinct chemical structure, which included a sulfonamide moiety. openmedicinalchemistryjournal.comwikipedia.org However, its clinical use was hampered by a large pill burden, which made adherence challenging for patients. nih.gov

Fosamprenavir as a Solution: To address the limitations of amprenavir, fosamprenavir was developed as its phosphate ester prodrug. fda.govwikipedia.org This modification significantly improved its aqueous solubility and oral bioavailability, leading to a reduced pill burden and a more convenient dosing regimen for patients. managedhealthcareexecutive.comwikipedia.org Fosamprenavir was approved for medical use in the United States in 2003. wikipedia.org

The development of fosamprenavir exemplifies the iterative process of drug discovery, where successive generations of drugs are designed to improve upon the properties of their predecessors. This evolution has been driven by a deeper understanding of the viral target, the principles of medicinal chemistry, and the clinical needs of patients.

Research Significance of Fosamprenavir Calcium Hydrate as a Prodrug Model

This compound serves as an important case study in the successful application of prodrug design principles in antiviral therapy. managedhealthcareexecutive.comnih.gov Its development and clinical use have provided several key research insights:

Demonstration of Enhanced Pharmacokinetics: Fosamprenavir effectively demonstrated how a prodrug strategy could overcome the pharmacokinetic limitations of a parent compound. managedhealthcareexecutive.comnih.gov The conversion of fosamprenavir to amprenavir in the gut epithelium leads to higher and more sustained plasma concentrations of the active drug compared to direct administration of amprenavir. nih.govnih.gov

Impact on Patient Adherence: The reduced pill burden and more flexible dosing schedule offered by fosamprenavir highlighted the critical link between formulation science and patient compliance. managedhealthcareexecutive.comopenmedicinalchemistryjournal.com This has been a recurring theme in the development of subsequent antiretroviral therapies.

Model for Overcoming Formulation Challenges: The development of the calcium salt form of fosamprenavir was a solution to the difficulty of producing a stable, crystalline solid form of the drug. google.com While the free acid and sodium salt were more soluble, they could not be isolated in a crystalline form, with the sodium salt being particularly hygroscopic. google.com The calcium salt, although less soluble, provided a stable crystalline structure suitable for pharmaceutical formulation. google.com

The research on fosamprenavir has also contributed to a better understanding of drug metabolism and the role of specific enzymes, such as cellular phosphatases, in prodrug activation. drugbank.com Furthermore, the study of fosamprenavir in combination with other antiretrovirals, particularly the pharmacokinetic booster ritonavir, has been instrumental in optimizing combination antiretroviral therapy (cART) regimens. nih.govfda.gov

Table 1: Physicochemical Properties of Fosamprenavir and its Salts

Property Fosamprenavir Fosamprenavir Calcium
Molecular Formula C25H36N3O9PS C25H34CaN3O9PS
Molecular Weight 585.61 g/mol 623.7 g/mol
Appearance - White to cream-colored solid
Water Solubility (25°C) - ~0.31 mg/mL

Data sourced from multiple references. wikipedia.orgglpbio.comhres.canewdrugapprovals.org

Table 2: Timeline of Key Protease Inhibitor Approvals

Drug Year of US Approval Significance
Saquinavir 1995 First approved HIV protease inhibitor. mdpi.comwikipedia.org
Ritonavir 1996 Used as a pharmacokinetic booster. wikipedia.org
Indinavir 1996 An early protease inhibitor. wikipedia.org
Nelfinavir 1997 Another first-generation protease inhibitor. wikipedia.org
Amprenavir 1999 Parent drug of fosamprenavir. openmedicinalchemistryjournal.comwikipedia.org
Fosamprenavir 2003 Prodrug of amprenavir with improved properties. wikipedia.orgnih.gov

This table provides a simplified timeline for context.

Chemical Synthesis and Advanced Structural Investigations of Fosamprenavir Calcium Hydrate

Synthetic Routes and Methodological Innovations for Fosamprenavir (B192916)

The synthesis of fosamprenavir involves multi-step processes, with significant research focused on developing efficient and industrially scalable methods. rsc.orgrsc.org

Research on Key Intermediates and Precursors

Alternative synthetic strategies have also been explored, such as a route starting from L-phenylalanine where an (S)-tetrahydrofuranyloxy carbonyl group is attached, which shows promise for manufacturing due to its stereoselectivity and fewer steps. rsc.org Research has also been conducted on the synthesis of deuterium-labelled fosamprenavir calcium for use in metabolic studies. researchgate.net

Optimized Reaction Conditions and Yield Enhancement Studies

Several synthetic pathways to fosamprenavir have been developed, each with its own set of reaction conditions. One common route involves the reaction of a chiral epoxide with isobutylamine, followed by a series of protection and deprotection steps, and finally condensation with 4-nitrophenylsulfonyl chloride. portico.org Another method involves the condensation of (2R,3S)-N-(3-amino-2-hydroxy-4-phenylbutyl)-N-isobutyl-4-nitrobenzene sulphonamide with (S)-3-tetrahydrofuranyl-N-succinimidyl carbonate in the presence of triethylamine (B128534) in dichloromethane. google.com

Optimization of these reactions is critical for maximizing yield and purity. For instance, the reduction of a nitro group to form fosamprenavir can be achieved using hydrogen gas over a palladium on carbon (Pd/C) catalyst. newdrugapprovals.org The final step often involves treating fosamprenavir with calcium acetate (B1210297) in an aqueous solution to form the calcium salt. newdrugapprovals.org Purification techniques, such as recrystallization from ethanol-water mixtures, are employed to achieve high purity of the final product. google.comnewdrugapprovals.org

Stereochemistry and Conformational Analysis of Fosamprenavir Calcium Hydrate (B1144303)

Fosamprenavir has three stereocenters, leading to the possibility of eight stereoisomers. google.comnewdrugapprovals.org The desired stereoisomer is (3S, 1S, 2R). oncohemakey.com

Chiral Purity and Enantiomeric Excess Research

Ensuring the chiral purity of fosamprenavir calcium is paramount, as different stereoisomers can have varied biological activity and potential side effects. google.com A significant focus of research has been to minimize the formation of the (3R) isomer impurity. google.comgoogle.com The use of highly pure (S)-3-tetrahydrofuranyl-N-succinimidyl carbonate as an intermediate is a key strategy to control the stereochemical outcome. google.comgoogle.com High-performance liquid chromatography (HPLC) is a critical analytical technique used to determine the chiral purity and quantify the level of the undesired R-isomer, with the goal of achieving a final product with less than 0.1% of this impurity. google.comgoogle.com

Parameter Specification
Desired Stereoisomer(3S, 1S, 2R)
Undesired Impurity(3R) tetrahydro-3-furanyl isomer
Target Impurity Level< 0.1%

Advanced Spectroscopic and Crystallographic Studies

Various advanced analytical techniques are employed to characterize the structure of fosamprenavir calcium hydrate. These include:

Nuclear Magnetic Resonance (NMR) Spectroscopy : Used to confirm the chemical structure and conjugation in drug-dendrimer complexes. semanticscholar.org

Fourier-Transform Infrared (FTIR) Spectroscopy : Helps to identify functional groups and confirm the conjugation of the drug. semanticscholar.org It is also used to study the stability of different polymorphic forms. scielo.br

X-ray Diffraction (XRD) : Crucial for determining the crystalline structure and identifying different polymorphic forms. scielo.brmdpi.com X-ray analysis has also been used to study how inhibitors like fosamprenavir bind to the HIV-1 protease. acs.orgnih.gov

These techniques have been instrumental in understanding the molecular structure and solid-state properties of this compound.

Polymorphism and Solid-State Research of this compound

Fosamprenavir calcium can exist in different crystalline forms, known as polymorphs, as well as an amorphous form. scielo.brgoogle.com The stable crystalline form is a hydrate, specifically Form I, which is a pentahydrate. scielo.br

Research has shown that the presence of water is essential for maintaining the crystallinity of Form I. scielo.br Studies on the stability of Form I under accelerated conditions (40°C and 75% relative humidity) have demonstrated that it does not undergo phase changes and remains chemically stable. scielo.br

An amorphous form of fosamprenavir calcium has also been prepared and characterized. google.com This form can be obtained by heating Form I at 100°C under vacuum. scielo.br The amorphous form has been found to have higher solubility compared to the crystalline Form I. google.com

The characterization of these solid-state forms is carried out using techniques such as:

Differential Scanning Calorimetry (DSC) : To study the thermal properties and phase transitions. semanticscholar.orgscielo.br

Thermogravimetric Analysis (TGA) : To determine the water content in the hydrate form. scielo.br

Powder X-ray Diffraction (PXRD) : To distinguish between crystalline and amorphous forms. scielo.br

Scanning Electron Microscopy (SEM) : To observe the morphology of the different forms. scielo.br

The table below summarizes the key solid-state forms of fosamprenavir calcium.

Solid-State Form Description Key Characteristics
Form I (Hydrate) The commercially available crystalline form. scielo.brA pentahydrate; water is crucial for its crystalline structure. scielo.br
Amorphous Form A non-crystalline solid. scielo.brObtained by heating Form I; exhibits higher solubility. scielo.brgoogle.com

Crystalline Forms and Amorphous State Characterization Methodologies

The solid-state properties of an active pharmaceutical ingredient (API) are critical as they can influence the drug's performance and manufacturability. Fosamprenavir calcium, a prodrug of the protease inhibitor amprenavir (B1666020), can exist in multiple solid forms, including several crystalline polymorphs and an amorphous state. scielo.br The characterization of these forms is essential for selecting the optimal solid phase for therapeutic use. Various analytical techniques are employed to identify and differentiate these forms based on their unique physicochemical properties.

A number of crystalline forms of fosamprenavir calcium have been identified and are primarily described in patent literature. scielo.br These include Form I (a hydrate), Form II, Form III, Form P, Form A, Form H1, and a solvate designated as Form IV. scielo.brgoogle.comwipo.int The commercially available form of the drug is typically Form I. scielo.br In addition to these crystalline structures, an amorphous form of fosamprenavir calcium can be prepared, for instance, by heating Form I at 100°C under a vacuum. scielo.br

The differentiation of these solid-state forms relies on a suite of analytical methodologies that probe their structural and thermal properties. These techniques include:

Powder X-ray Diffraction (PXRD): This is a fundamental technique for distinguishing between crystalline polymorphs and the amorphous state. Crystalline materials produce a unique diffraction pattern with sharp Bragg peaks at specific angles, which correspond to the ordered arrangement of molecules in the crystal lattice. scielo.br The amorphous form, lacking long-range molecular order, does not produce sharp peaks, instead showing a broad halo. scielo.br

Thermal Analysis (DSC and TGA): Differential Scanning Calorimetry (DSC) measures the heat flow associated with thermal transitions in a material as a function of temperature. It can identify melting points, desolvation events, and solid-solid phase transitions, which are often unique to specific polymorphs. scielo.brgoogle.com Thermogravimetric Analysis (TGA) measures changes in mass with temperature, which is particularly useful for identifying and quantifying the water or solvent content in hydrates and solvates. scielo.br

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR spectroscopy analyzes the vibrational modes of molecules. Differences in the crystal lattice and intermolecular interactions (like hydrogen bonding) among polymorphs can lead to subtle but measurable shifts in the absorption bands, providing a characteristic fingerprint for each form. scielo.br

Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the surface morphology and particle characteristics of the API. Different polymorphs can crystallize with distinct habits (e.g., needles, plates), and SEM can visualize these differences. scielo.br

The table below summarizes the known solid forms of fosamprenavir calcium.

Table 1: Known Solid Forms of Fosamprenavir Calcium

Form Designation Type Reference
Form I Hydrate scielo.br
Form II Anhydrate/Solvate google.com
Form III Anhydrate/Solvate scielo.br
Form IV Solvate scielo.br
Form P Anhydrate/Solvate scielo.br
Form A Anhydrate/Solvate scielo.br
Form H1 Anhydrate/Solvate wipo.int
Amorphous Amorphous Solid scielo.brgoogle.com

Detailed characterization studies have provided specific data for some of these forms. For example, studies on Form I and the amorphous form have shown that the water within the crystal structure of Form I is fundamental to maintaining its crystallinity. scielo.br

Table 2: Selected Characterization Data for Fosamprenavir Calcium Forms

Technique Form I (Hydrate) Form II Amorphous Form
PXRD Characteristic peaks at 2θ angles: 5.74, 9.92, 11.44, 13.78, 15.14, 17.93, 19.70, 20.66, 21.62, 22.06, 22.90, 24.52, 26.82. scielo.br Characteristic interplanar spacing (d) values at: 15.98, 9.25, 8.02, 6.07, 5.35, 5.04, 2.86, 2.70 (Å). google.com Absence of sharp Bragg peaks; displays a broad halo indicating a lack of long-range order. scielo.br
DSC Shows a thermal event corresponding to the loss of water, followed by melting. scielo.brresearchgate.net Exhibits an endothermic peak between approximately 125°C and 135°C. google.com Shows a glass transition event rather than a sharp melting point. researchgate.net
TGA Characterized as a pentahydrate, showing a mass loss event between 30°C and 147.5°C corresponding to water loss. scielo.brresearchgate.net N/A Shows a similar initial mass loss to Form I if prepared from it, due to adsorbed water, but lacks the distinct dehydration profile of a crystalline hydrate. scielo.brresearchgate.net
SEM Composed of microcrystalline needles. scielo.br N/A Features are indistinct, and no discrete particles can be distinguished. scielo.br

Influence of Polymorphism on Biopharmaceutical Properties at a Mechanistic Level

Polymorphism, the ability of a compound to exist in more than one crystalline form, can have a profound impact on the biopharmaceutical properties of a drug, particularly its solubility and dissolution rate. mdpi.com These properties are critical determinants of a drug's bioavailability. For fosamprenavir, which is classified as a Biopharmaceutics Classification System (BCS) Class II drug, this influence is especially significant due to its inherently low aqueous solubility and high membrane permeability. scielo.br The rate-limiting step for absorption of such drugs is often the dissolution of the solid form in the gastrointestinal fluids.

At a mechanistic level, the differences in biopharmaceutical properties between polymorphs arise from their distinct internal crystal structures and thermodynamic stabilities. Each polymorph has a unique crystal lattice with specific arrangements of molecules and intermolecular forces.

Thermodynamic Stability and Solubility: Polymorphs of a compound can be ranked by their thermodynamic stability. Generally, there is one most stable form at a given temperature and pressure, which has the lowest free energy and, consequently, the lowest solubility. mdpi.com Other, less stable forms are referred to as metastable. Metastable polymorphs possess higher free energy, and their crystal lattices are less tightly bound. mdpi.com This higher energy state means that less energy is required to break the crystal lattice and release molecules into solution, resulting in a higher kinetic solubility and often a faster dissolution rate compared to the stable form. mdpi.com

Amorphous State: The amorphous form represents the highest energy state as it lacks the ordered crystal lattice entirely. This disordered arrangement leads to significantly weaker intermolecular bonds compared to any crystalline form. As a result, amorphous solids are generally much more soluble and dissolve more rapidly than their crystalline counterparts. google.com This enhancement in solubility can lead to improved bioavailability for poorly soluble drugs. For example, the amorphous form of fosamprenavir calcium has been noted for its "appreciable solubility." google.com

Impact on Bioavailability: For a BCS Class II drug like fosamprenavir, an increase in solubility and dissolution rate can lead to a higher concentration of the drug in the gastrointestinal tract, creating a greater concentration gradient to drive absorption across the intestinal wall. scielo.br The choice of a specific polymorph or the use of an amorphous form can thus be a critical strategy to enhance the therapeutic efficacy of the drug. Studies have demonstrated that modifying the solid state of fosamprenavir calcium, such as by forming a therapeutic deep eutectic solvent, can significantly increase its solubility—achieving a 3.8-fold increase in water compared to the crystalline form used in the study. mdpi.com While this is not a direct comparison between polymorphs, it underscores the principle that disrupting the stable crystal lattice enhances solubility. The stable polymorph (Form I, a hydrate) is used commercially, suggesting a balance between acceptable biopharmaceutical properties and physical stability, as metastable and amorphous forms can have a tendency to convert to the more stable, less soluble form over time, especially in the presence of heat or humidity. scielo.br

Molecular Mechanism of Action and Hiv Protease Interaction Dynamics

Biochemical Basis of HIV Protease Inhibition by Amprenavir (B1666020)

The inhibitory activity of amprenavir against HIV protease is rooted in its ability to bind with high affinity to the enzyme's active site. researchgate.netnih.gov This interaction is characterized by specific kinetic parameters and structural features that have been the subject of extensive research.

Amprenavir exhibits potent inhibition of HIV-1 protease, with reported inhibition constants (Kᵢ) in the nanomolar range. One study reported a Kᵢ value of 0.6 nM for amprenavir against wild-type HIV-1 protease. nih.govmedchemexpress.com Kinetic analyses have characterized the inhibition as a mixed-type competitive-uncompetitive mechanism. nih.gov This suggests that amprenavir can bind to both the free enzyme and the enzyme-substrate complex. nih.gov

The development of drug resistance, a significant challenge in HIV therapy, is often associated with mutations in the protease enzyme. These mutations can alter the binding affinity of inhibitors. For instance, the I50V mutation has been shown to reduce the binding affinity of amprenavir by a factor of 147, while the V82F/I84V double mutation reduces it by a factor of 104. nih.gov Another study reported that the V32I mutation led to a 10-fold reduced inhibition by amprenavir compared to the wild-type protease. rcsb.org

Inhibition Constants (Kᵢ) of Amprenavir Against HIV-1 Protease Variants
Protease VariantKᵢ (nM)Fold Change vs. Wild-TypeReference
Wild-Type0.6- nih.govmedchemexpress.com
I50V~88.2~147 nih.gov
V82F/I84V~62.4~104 nih.gov
V32I~6.0~10 rcsb.org

Crystal structures of amprenavir in complex with HIV-1 protease have provided detailed insights into the binding interactions. nih.govrcsb.org The HIV-1 protease is a homodimeric enzyme, with each monomer contributing to the formation of the active site. asm.org This active site is located at the dimer interface and contains a conserved catalytic triad (B1167595) of residues: Asp25, Thr26, and Gly27. nih.govresearchgate.net

Amprenavir binds in the active site cavity, interacting with key residues. nih.govresearchgate.net The hydroxyl group of amprenavir's hydroxyethylamine core, which mimics the transition state of the natural substrate, forms crucial hydrogen bonds with the catalytic aspartate residues (Asp25 and Asp25') of the protease. nih.govresearchgate.net A conserved water molecule, often referred to as the "flap water," mediates hydrogen bonds between the inhibitor and the flexible flap regions of the protease, specifically with the amide nitrogens of Ile50 and Ile50'. nih.gov The sulfonamide group of amprenavir also participates in these interactions. nih.gov

Enzyme Kinetics and Inhibition Constants (Ki) Research

Computational and Biophysical Studies of Fosamprenavir (B192916) and Amprenavir Interaction

Computational and biophysical methods have been instrumental in elucidating the dynamic and energetic aspects of the interaction between amprenavir (and by extension, its prodrug fosamprenavir) and HIV protease.

Molecular docking and molecular dynamics (MD) simulations have been employed to model the binding of fosamprenavir and amprenavir to HIV protease. news-medical.netacs.orgplos.org These studies have helped to predict binding affinities and identify key interactions. For example, molecular docking studies have been used to screen for potential inhibitors and understand the structural basis of their activity. news-medical.netnih.gov MD simulations provide a dynamic view of the protein-ligand complex, revealing the flexibility of the enzyme and the stability of the inhibitor binding over time. acs.orgtandfonline.com Such simulations have been used to investigate the mechanisms of drug resistance, showing how mutations can alter the conformational dynamics of the protease and affect inhibitor binding. acs.org

Isothermal titration calorimetry (ITC) has been a key technique for characterizing the thermodynamics of amprenavir binding to HIV protease. nih.govasm.org These studies have revealed that the binding of amprenavir to wild-type HIV-1 protease is driven by both favorable enthalpic and entropic contributions. nih.gov For the wild-type enzyme, the binding affinity (Kₐ) was determined to be 5.0 x 10⁹ M⁻¹, corresponding to a Gibbs free energy of binding (ΔG) of -13.2 kcal/mol. nih.gov The binding enthalpy (ΔH) was -6.9 kcal/mol, and the entropic contribution (-TΔS) was -6.3 kcal/mol. nih.gov

Mutations associated with drug resistance can significantly alter these thermodynamic parameters. For the I50V mutant, the binding affinity of amprenavir is reduced, primarily due to a less favorable enthalpy of binding. nih.gov In some cases of drug resistance, entropy-enthalpy compensation is observed, where a loss in one thermodynamic parameter is partially offset by a gain in the other. asm.orgrcsb.org

Thermodynamic Parameters of Amprenavir Binding to HIV-1 Protease Variants
Protease VariantBinding Affinity (Kₐ) (M⁻¹)Gibbs Free Energy (ΔG) (kcal/mol)Binding Enthalpy (ΔH) (kcal/mol)Entropic Contribution (-TΔS) (kcal/mol)Reference
Wild-Type5.0 x 10⁹-13.2-6.9-6.3 nih.gov
I50V3.4 x 10⁷-10.3-4.2-6.1 nih.gov

Molecular Docking and Dynamics Simulations

Specific Amino Acid Residue Interactions and Binding Site Analysis

The interaction of amprenavir with the HIV protease binding site involves a network of hydrogen bonds and hydrophobic interactions with specific amino acid residues. nih.govnih.gov As mentioned, the catalytic aspartates Asp25 and Asp25' are critical for binding the hydroxyl group of the inhibitor. nih.govresearchgate.net

Other key residues involved in the interaction include:

Flap Residues: Ile50 and Ile50' in the flexible flap regions interact with the inhibitor, often mediated by a water molecule. nih.gov

Active Site Residues: Residues such as Asp29, Asp30, and Gly27 contribute to the hydrogen bonding network with the inhibitor. nih.govtandfonline.compopcouncil.org

Hydrophobic Interactions: The aniline (B41778) group of amprenavir engages in hydrophobic interactions within the binding pocket. nih.gov Computational studies have indicated that residues like M46, I50, I84, and L90 have favorable van der Waals interactions with amprenavir. pnas.org

Prodrug Activation and Biotransformation Pathways of Fosamprenavir Calcium Hydrate

Enzymatic Hydrolysis Mechanisms of Fosamprenavir (B192916) to Amprenavir (B1666020)

The activation of fosamprenavir into its pharmacologically active metabolite, amprenavir, is a rapid and efficient process that occurs primarily in the gut epithelium during absorption. nih.govfda.govdrugbank.com This conversion is achieved through enzymatic hydrolysis, where the phosphate (B84403) ester bond is cleaved, yielding amprenavir and inorganic phosphate. nih.govoncohemakey.com

The primary enzymes responsible for the hydrolysis of fosamprenavir are cellular phosphatases, with alkaline phosphatase playing a key role. nih.govresearchgate.net These enzymes are abundantly present at or near the surface of the intestinal epithelium. nih.govresearchgate.net As fosamprenavir passes through the gut, it is rapidly and almost completely hydrolyzed by these phosphatases before it reaches the systemic circulation. nih.govdrugbank.comoncohemakey.com Studies using Caco-2 cell monolayers, a model for the intestinal epithelial barrier, have demonstrated that fosamprenavir is present on the apical (intestinal lumen) side, while only the active drug, amprenavir, is detected on the basolateral side, confirming the site of conversion. portico.org This efficient conversion in the gut wall means that fosamprenavir itself is generally not detected in the plasma. portico.org

Kinetic studies reveal the rapid nature of fosamprenavir's conversion to amprenavir. Following oral administration of fosamprenavir, plasma concentrations of amprenavir are quantifiable within 15 minutes. nih.govresearchgate.net Peak plasma concentrations (Tmax) of amprenavir are typically reached between 1.5 and 4 hours. nih.govunboundmedicine.com The plasma elimination half-life of the resulting amprenavir is approximately 7.7 hours. drugbank.comunboundmedicine.com The rapid and extensive nature of this hydrolysis is a key pharmacokinetic feature of fosamprenavir, allowing for the swift delivery of the active antiviral agent to the systemic circulation. nih.govresearchgate.net

Pharmacokinetic ParameterValue
Time to Quantifiable AmprenavirWithin 15 minutes
Time to Peak Amprenavir Concentration (Tmax)1.5 - 4 hours
Amprenavir Plasma Half-life~7.7 hours

Identification and Characterization of Involved Cellular Phosphatases

Metabolic Fate of Amprenavir: Research on Phase I and Phase II Reactions

The elimination of amprenavir is primarily through hepatic metabolism, with minimal amounts of the unchanged drug excreted in the urine and feces. nih.govdrugbank.com The metabolic processes are categorized into Phase I (modification) and Phase II (conjugation) reactions. msdmanuals.com

Amprenavir is extensively metabolized in the liver, principally by the cytochrome P450 (CYP) 3A4 isoenzyme. nih.govnih.govdrugbank.comdrugbank.com CYP3A4 is responsible for the oxidative metabolism of amprenavir. scielo.br In vitro studies have shown that other CYP isozymes, such as CYP2D6, CYP2C9, and CYP2C19, play a lesser role in its metabolism. oncohemakey.comfda.gov

The two major metabolites of amprenavir are formed through the oxidation of the tetrahydrofuran (B95107) and aniline (B41778) parts of the molecule. nih.govfda.gov Because amprenavir is a substrate for CYP3A4, its metabolism can be affected by other drugs that induce or inhibit this enzyme. europa.euhres.ca For instance, potent CYP3A4 inducers like rifampin can significantly decrease amprenavir concentrations, while inhibitors like ritonavir (B1064) can increase them. europa.eunih.gov Amprenavir itself is also an inhibitor and a potential inducer of CYP3A4, leading to a high potential for drug-drug interactions. nih.govresearchgate.net

EnzymeRole in Amprenavir Metabolism
CYP3A4 Primary metabolizing enzyme (Oxidation)
CYP2D6Minor metabolic pathway
CYP2C9Minor metabolic pathway
CYP2C19Minor metabolic pathway

Following Phase I oxidation, the metabolites of amprenavir can undergo Phase II conjugation reactions. msdmanuals.com Research has identified glucuronide conjugates of the oxidized metabolites as minor metabolites found in both urine and feces. nih.govoncohemakey.com Glucuronidation, a common Phase II pathway, involves the attachment of a glucuronic acid moiety to the drug metabolite, which increases its water solubility and facilitates its excretion from the body. msdmanuals.com In vitro studies have indicated that Phase II metabolism of amprenavir also involves UDP-glucuronosyltransferase (UDPGT) and N-acetyl transferase. europa.eu

Preclinical Pharmacological Research and Disposition Mechanisms of Fosamprenavir Calcium Hydrate

Mechanisms of Absorption and Distribution in Preclinical Models

Transporter Protein Involvement in Cellular Permeation Research

The movement of fosamprenavir (B192916) and its active metabolite, amprenavir (B1666020), across cellular membranes is influenced by various transporter proteins. In vitro studies using Caco-2 cell monolayers, a model for intestinal permeability, have shown that fosamprenavir has poor transepithelial flux, while amprenavir demonstrates significant flux. researchgate.net This supports the understanding that fosamprenavir is primarily converted to amprenavir at or within the intestinal epithelial cells. researchgate.net

Amprenavir has been identified as a substrate for P-glycoprotein (P-gp), an efflux transporter that can limit the intracellular accumulation of drugs. nih.govresearchgate.net The involvement of other transporters in the disposition of amprenavir has also been investigated. In vitro studies have shown that several HIV protease inhibitors, including amprenavir's class, interact with organic anion transporting polypeptides (OATPs) and multidrug resistance-associated proteins (MRPs). nih.gov For instance, some protease inhibitors are substrates and/or inhibitors of OATP1A2, OATP1B1, OATP1B3, and MRP1/MRP2. nih.gov The expression of these transporters in tissues relevant to HIV transmission, such as the female genital tract and colorectal tissue, suggests their potential role in the local and systemic pharmacokinetics of antiretroviral drugs. nih.gov

Tissue Distribution and Cellular Accumulation Studies in Animal Models

Preclinical studies in animal models provide insights into how fosamprenavir and its active metabolite, amprenavir, are distributed throughout the body. The large apparent volume of distribution observed for amprenavir suggests that it distributes widely into various tissues. hres.ca

Long-term carcinogenicity studies in mice and rats have provided some information on tissue-specific effects, which may indirectly relate to distribution. In these studies, oral administration of fosamprenavir led to findings such as hepatocellular adenomas and carcinomas in mice and rats, as well as thyroid follicular cell adenomas in rats. The relevance of these findings to humans is uncertain.

A study involving inhaled fosamprenavir in a mouse model of laryngopharyngeal reflux assessed the distribution and potential toxicity in various organs, including the nasal cavity, larynx, esophagus, trachea, lung, liver, heart, and kidney. nih.gov This research, while focused on a different application, contributes to the understanding of fosamprenavir's tissue deposition. nih.govresearchgate.net

Excretion Pathways and Elimination Kinetics in Preclinical Systems

The primary route of elimination for amprenavir, the active form of fosamprenavir, is through hepatic metabolism. drugbank.comresearchgate.net Minimal amounts of unchanged amprenavir are excreted in the urine and feces. drugbank.com Renal elimination of unchanged amprenavir is not a significant pathway, accounting for less than 1% of the administered dose. drugbank.comresearchgate.net Therefore, renal impairment is not expected to have a major impact on its elimination. drugbank.com

The metabolism of amprenavir is primarily carried out by the cytochrome P450 (CYP) 3A4 enzyme system in the liver. drugbank.comnih.gov The major metabolites are formed through the oxidation of the tetrahydrofuran (B95107) and aniline (B41778) parts of the molecule. nih.gov Glucuronide conjugates of these oxidized metabolites have also been identified in urine and feces as minor metabolites. nih.gov

The plasma elimination half-life of amprenavir is approximately 7.7 hours. drugbank.com

Drug-Drug Interaction Mechanisms at the Molecular and Enzymatic Level (Preclinical Focus)

Fosamprenavir, through its active metabolite amprenavir, has the potential for significant drug-drug interactions, primarily due to its effects on drug-metabolizing enzymes and transporters.

Enzyme Induction and Inhibition Studies (e.g., P450, Transporters)

Amprenavir is both an inhibitor and an inducer of the CYP3A4 enzyme system. nih.govresearchgate.net This dual action can lead to complex drug interactions. As an inhibitor, amprenavir can increase the plasma concentrations of other drugs that are also metabolized by CYP3A4, potentially leading to increased toxicity. hres.ca Conversely, as an inducer, it can decrease the concentrations of co-administered drugs that are CYP3A4 substrates.

The cytochrome P450 family of enzymes is a major contributor to the phase 1 metabolism of many drugs. nih.govd-nb.info Inhibition or induction of these enzymes is a primary cause of pharmacokinetic drug-drug interactions. nih.govd-nb.inforesearchgate.net Preclinical in vitro studies are crucial for predicting these interactions. d-nb.info All HIV protease inhibitors are metabolized by and are inhibitors of CYP3A4. nih.gov

Ritonavir (B1064), another protease inhibitor and a potent CYP3A4 inhibitor, is often co-administered with fosamprenavir to "boost" amprenavir plasma concentrations. nih.govhiv.gov Ritonavir's stronger inhibition of CYP3A4 slows down the metabolism of amprenavir, leading to higher and more sustained levels of the drug. nih.gov

The following table summarizes the effect of fosamprenavir on various drugs, highlighting its role as a perpetrator in drug-drug interactions.

DrugEffect of Co-administration with Fosamprenavir
DasatinibSerum concentration can be increased. drugbank.com
DelavirdineSerum concentration can be decreased. drugbank.com
DexamethasoneCan increase the metabolism of fosamprenavir. drugbank.com
DigitoxinSerum concentration can be increased. drugbank.com
DronedaroneSerum concentration can be increased. drugbank.com
EfavirenzCan reduce the serum concentration of the active metabolites of fosamprenavir. drugbank.com
ErythromycinCan increase the serum concentration of fosamprenavir. drugbank.com
EtravirineCan increase the serum concentration of the active metabolites of fosamprenavir. drugbank.com
LopinavirResults in a significant two-way drug interaction with decreased concentrations of both drugs. asm.org
MaravirocLeads to a decrease in amprenavir concentrations. hres.ca
MethadoneCan reduce the serum concentration of the active metabolites of fosamprenavir. drugbank.com
Telaprevir (B1684684)Results in a reduction in both amprenavir and telaprevir exposure. hres.ca

Impact on Other Drug Metabolizing Enzymes and Transporters

Beyond CYP3A4, fosamprenavir and its active metabolite amprenavir can interact with other drug-metabolizing enzymes and transporters. For instance, fosamprenavir has been shown to induce the enzymatic activity of UGT1A1, an enzyme involved in glucuronidation. nih.gov

Interactions with drug transporters are also a significant consideration. As a substrate of P-gp, the absorption and distribution of amprenavir can be affected by other drugs that inhibit or induce this transporter. nih.govresearchgate.net Furthermore, the inhibition of efflux transporters like P-gp and MRPs by protease inhibitors can lead to increased intracellular concentrations of co-administered drugs that are substrates of these transporters. nih.govnih.gov The complex interplay between drug metabolism and transport can make predicting the net effect of drug interactions challenging. asm.orgchemisgroup.us

Mechanisms of Viral Resistance and Protease Mutagenesis Research

Identification and Characterization of Resistance-Associated Mutations in HIV Protease

The development of resistance to amprenavir (B1666020) is associated with the selection of specific mutations within the HIV-1 protease gene. nih.gov Clinical and in vitro studies have identified several key mutations that contribute to reduced susceptibility to the drug.

Primary mutations are those that directly impact the binding of the inhibitor and are the first to be selected under drug pressure. For amprenavir, the I50V (isoleucine to valine at position 50) substitution is considered a hallmark of resistance. nih.goveuropa.eu This mutation alone can cause a two- to three-fold decrease in susceptibility to amprenavir. nih.gov

Other primary mutations associated with amprenavir resistance, though observed less frequently, include V32I , I47V , I54L/M , and I84V . nih.govnih.gov These mutations often appear in distinct patterns. For instance, the V32I mutation is often seen in combination with I47V. nih.gov The I84V mutation, while less common, can also confer significant resistance. nih.gov

Accessory mutations, on the other hand, often emerge after primary mutations and can compensate for any loss of viral fitness caused by the primary mutations or further enhance resistance. A common accessory mutation seen with amprenavir resistance is M46I/L . nih.gov The presence of M46I/L and I47V in conjunction with I50V can lead to a more than 10-fold reduction in amprenavir susceptibility. nih.gov

In treatment-experienced patients, the landscape of mutations can be more complex. Studies have identified a broader set of mutations associated with a reduced virological response to fosamprenavir (B192916)/ritonavir (B1064) regimens. These include L10F/I/V, L33F, M36I, I54L/M/V/A/T/S, I62V, V82A/F/C/G, and L90M. nih.govoup.com Interestingly, some mutations, like N88S, have been associated with increased sensitivity to amprenavir. nih.gov

The following table summarizes key resistance-associated mutations for amprenavir:

Mutation CategoryMutations
Primary I50V, V32I, I47V, I54L/M, I84V
Accessory M46I/L
Other (in treatment-experienced patients) L10F/I/V, L33F, M36I, I54L/M/V/A/T/S, I62V, V82A/F/C/G, L90M

In Vitro Selection of Resistance and Cross-Resistance Profiles

In vitro passage experiments, where HIV-1 is cultured in the presence of increasing concentrations of a drug, are instrumental in identifying the genetic pathways to resistance. For amprenavir, these studies have consistently selected for the I50V mutation as a key marker of resistance. nih.goveuropa.eu Further passaging can lead to the emergence of additional mutations, such as M46I/L and I47V, resulting in higher levels of resistance. nih.gov

These in vitro experiments have also revealed four distinct genotypic pathways for the development of amprenavir resistance, characterized by the presence of either I50V, I54L/M, I84V, or the combination of V32I and I47V. nih.gov

An important aspect of resistance is the potential for cross-resistance, where mutations selected by one drug also confer resistance to other drugs in the same class. The resistance profile of amprenavir is somewhat distinct from other protease inhibitors. nih.goveuropa.eu Genotypes selected by amprenavir, such as those containing I50V, often show little to no cross-resistance to other protease inhibitors like indinavir, nelfinavir, and saquinavir (B1662171). nih.goveuropa.eu In some cases, amprenavir-selected variants have even shown increased sensitivity to other protease inhibitors. nih.gov

However, cross-resistance can occur. The I84V mutation, in particular, when present with mutations at L10, is associated with cross-resistance to amprenavir following treatment with other protease inhibitors. europa.eu Conversely, viruses resistant to other protease inhibitors often remain susceptible to amprenavir. nih.gov

The relationship between amprenavir and atazanavir (B138) is particularly interesting, as resistance pathways for both drugs converge at position 50. In vitro studies have shown that applying atazanavir pressure to an amprenavir-resistant virus with the I50V mutation can lead to the reversion of this mutation and the subsequent selection of I50L, which is associated with atazanavir resistance but can lead to reduced resistance to amprenavir. irsicaixa.es

Structural Basis of Resistance and Rational Design Strategies to Overcome It

Understanding the three-dimensional structure of the HIV-1 protease in complex with amprenavir and its resistant mutants is crucial for elucidating the molecular basis of resistance and for designing new, more resilient inhibitors.

Crystal structures of amprenavir bound to wild-type and mutant proteases have revealed the precise atomic interactions that are disrupted by resistance mutations. nih.govrcsb.org For example, the I50V mutation, by replacing a larger isoleucine with a smaller valine, creates a void and eliminates crucial hydrophobic interactions between the protease flap and the inhibitor. nih.govrcsb.org Similarly, the I84V mutation also leads to a loss of hydrophobic contacts with the drug. nih.govrcsb.org

This structural knowledge forms the basis for rational drug design strategies aimed at developing next-generation protease inhibitors that are less susceptible to resistance. One key concept that has emerged is the "substrate envelope" hypothesis. This hypothesis suggests that inhibitors that fit snugly within the consensus volume occupied by the various natural substrates of the protease will be more robust against resistance. This is because any mutation that would significantly alter this space to prevent inhibitor binding would also likely compromise the protease's ability to bind and cleave its natural substrates, thus being detrimental to the virus.

Darunavir (B192927), a later-generation protease inhibitor, was designed based on these principles. It is a nonpeptidic analog of amprenavir but features a bis-tetrahydrofuran (bis-THF) moiety instead of a single THF group. wikipedia.org This structural modification allows it to form more extensive interactions with the protease backbone, making it less dependent on interactions with specific side chains that are prone to mutation. wikipedia.org This design strategy has resulted in an inhibitor that is highly potent against many single and double resistance mutations. nih.gov

Another strategy involves designing inhibitors that can form strong interactions with the protease backbone, as these are less likely to be altered by mutations than the side chains. The design of lopinavir, for instance, aimed to reduce interactions with Val82, a common site for resistance mutations. annualreviews.org

Efforts are also being made to design inhibitors that target other aspects of the viral life cycle, such as the Gag polyprotein, to be used in combination with protease inhibitors. mdpi.com By understanding the synergistic relationship between mutations in the protease and its Gag substrate, it may be possible to develop novel therapeutic strategies that are more difficult for the virus to overcome. mdpi.com

Advanced Analytical Methodologies for Fosamprenavir Calcium Hydrate Research

Chromatographic Techniques for Quantitative Analysis and Impurity Profiling in Research

Chromatographic methods are the cornerstone of pharmaceutical analysis, providing the means to separate, identify, and quantify fosamprenavir (B192916) and its related substances with high specificity and sensitivity.

High-Performance Liquid Chromatography (HPLC) Methodologies

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a widely employed technique for the quantitative determination of fosamprenavir calcium and the identification of its impurities. researchgate.netnih.gov These methods are essential for stability-indicating assays, which are designed to separate the active pharmaceutical ingredient from its degradation products. researchgate.net

A typical stability-indicating HPLC method utilizes a C18 column, such as a Zobrax C18 or YMC Pack ODS AQ, with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile. researchgate.netnih.gov The separation is often achieved using a gradient elution at a controlled flow rate and column temperature, with UV detection at a specific wavelength, commonly around 264-265 nm. researchgate.netnih.gov The specificity of these methods is demonstrated by their ability to resolve the main fosamprenavir peak from products generated under stress conditions such as acid, base, and oxidative degradation. researchgate.net

Validation of these HPLC methods is performed according to International Conference on Harmonisation (ICH) guidelines, assessing parameters like specificity, precision, linearity, accuracy, and robustness to ensure the reliability of the results. researchgate.net

Table 1: Example of HPLC Method Parameters for Fosamprenavir Analysis

Parameter Condition
Column Zobrax C18
Mobile Phase 0.1% v/v Orthophosphoric Acid in Water and Acetonitrile (Gradient)
Flow Rate 1.0 mL/min
Detection Wavelength 264 nm
Column Temperature 30 ± 2°C
Diluent Water:Acetonitrile (1:1)

Data sourced from a study on a reliable and robust RP-HPLC method for analyzing Fosamprenavir and its potential impurities. nih.gov

Gas Chromatography (GC) and Chiral Chromatography Applications in Research

While HPLC is more common for a non-volatile compound like fosamprenavir, Gas Chromatography (GC) can be utilized in research, particularly for the analysis of volatile impurities or after derivatization of the analyte. Sample preparation for GC analysis often involves a series of organic and aqueous extractions to isolate small molecules. nih.gov

Chiral chromatography is significant in pharmaceutical research as different enantiomers of a drug can have varied pharmacological and toxicological profiles. Although specific research applications of chiral chromatography for fosamprenavir are not extensively detailed in the provided context, the separation of chiral impurities is a critical aspect of quality control in drug manufacturing.

Mass Spectrometry for Metabolite Identification and Structural Elucidation in Research

Mass spectrometry (MS), especially when coupled with liquid chromatography (LC-MS), is an indispensable tool for the structural elucidation of fosamprenavir and its metabolites, providing detailed information on their molecular weights and fragmentation patterns.

LC-MS/MS for Prodrug and Metabolite Quantification in Biological Matrices (Research Focused)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific technique for quantifying fosamprenavir and its active metabolite, amprenavir (B1666020), in various biological matrices such as plasma, serum, and seminal plasma. ijbpas.comjfda-online.com This is crucial for pharmacokinetic studies. jfda-online.com

The methodology typically involves liquid-liquid or solid-phase extraction to isolate the analytes from the biological sample. ijbpas.comjfda-online.com An internal standard, such as dolutegravir (B560016), is often used to ensure accuracy. ijbpas.com The separated compounds are then ionized, commonly using electrospray ionization (ESI), and detected by a mass spectrometer operating in multiple reaction monitoring (MRM) mode. ijbpas.com This mode allows for the specific detection and quantification of the parent and product ions of the analytes.

Table 2: Example of LC-MS/MS Method Parameters for Fosamprenavir Quantification

Parameter Condition
Stationary Phase Phenomenex C18 (50 × 4.6 mm, 5 µm)
Mobile Phase 0.1% v/v Formic Acid and Methanol (25:75 v/v)
Flow Rate 0.70 mL/min
Ionization Mode Electrospray Ionization (ESI)
Detection Mode Multiple Reaction Monitoring (MRM)
Parent → Product Ion (m/z) Fosamprenavir: 586.19 → 57.07
Internal Standard Dolutegravir: 420.1 → 136.0

Data sourced from a study on a sensitive liquid chromatography-electrospray ionization tandem mass spectrometric technique for the quantitation of fosamprenavir in biological matrices. ijbpas.com

High-Resolution Mass Spectrometry for Pathway Elucidation

High-resolution mass spectrometry (HRMS), such as that performed on Orbitrap or Fourier transform ion cyclotron resonance (FT-ICR) mass spectrometers, is instrumental in elucidating the metabolic and degradation pathways of fosamprenavir. nih.govresearchgate.net HRMS provides highly accurate mass measurements, which aids in determining the elemental composition of unknown metabolites and degradation products. nih.govresearchgate.net

By comparing the fragmentation patterns of the parent drug with those of its metabolites, researchers can identify the sites of biotransformation. researchgate.netmdpi.comdntb.gov.ua This is essential for understanding the drug's fate in the body and for identifying any potentially reactive or toxic metabolites. nih.gov The cytochrome P450 (CYP) enzyme system, particularly CYP3A4, is heavily involved in the metabolism of amprenavir, the active form of fosamprenavir. jfda-online.comresearchgate.net

Spectroscopic Techniques for Structure Determination and Interaction Studies

Spectroscopic techniques provide valuable information about the chemical structure and properties of fosamprenavir calcium hydrate (B1144303).

While detailed spectroscopic data for fosamprenavir from the provided search results is limited, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy are standard tools in pharmaceutical research for confirming the structure of the drug substance and studying its interactions with other molecules. UV-visible spectrophotometry is routinely used for quantitative analysis in conjunction with HPLC. researchgate.netnih.gov These spectroscopic methods, often used in combination, provide a comprehensive understanding of the molecule's chemical characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational Research

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the three-dimensional structure and conformational dynamics of molecules in solution. In the context of fosamprenavir calcium hydrate, NMR studies are crucial for understanding its structure, which is vital for its function as a prodrug of amprenavir. nih.gov Research has employed a variety of NMR techniques to characterize fosamprenavir and its degradation products.

Detailed structural analysis has been performed using one-dimensional (1D) NMR techniques such as proton (¹H) and carbon-13 (¹³C) NMR, along with Distortionless Enhancement by Polarization Transfer (DEPT-135). nih.gov These methods provide fundamental information about the chemical environment of individual atoms within the molecule. For more complex structural elucidation and to establish connectivity between atoms, two-dimensional (2D) NMR experiments are utilized. These include Correlation Spectroscopy (COSY), Total Correlation Spectroscopy (TOCSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC). nih.gov These advanced techniques have been instrumental in confirming the conjugation of fosamprenavir calcium with other molecules, such as dendrimers, by observing the characteristic spectral shifts. researchgate.net

In studies involving the forced degradation of fosamprenavir, NMR has been essential in identifying the structures of the resulting degradation products. nih.gov This information is critical for understanding the stability of the drug under various conditions. Furthermore, liquid chromatography-NMR (LC-NMR) has been used to characterize degradation products that could not be isolated, demonstrating the versatility of NMR in complex mixture analysis. nih.govresearchgate.net

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Compound Characterization (Research Focused)

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental analytical techniques used for the characterization of this compound, providing insights into its chemical structure and purity.

Infrared (IR) Spectroscopy: Fourier-Transform Infrared (FTIR) spectroscopy is employed to identify the functional groups present in the fosamprenavir molecule. semanticscholar.org The FTIR spectrum of fosamprenavir calcium shows characteristic absorption bands that confirm its chemical structure. scielo.br For instance, an intense peak observed around 3372.08 cm⁻¹ is indicative of O-H stretching, while a medium intensity peak at approximately 3243.04 cm⁻¹ corresponds to the stretches of an amine group. semanticscholar.org These spectral signatures are crucial for confirming the identity and integrity of the compound. FTIR has also been used to verify the conjugation of fosamprenavir with carrier molecules like dendrimers and to assess the polymorphic stability of different solid forms of the drug. researchgate.netscielo.br

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is primarily used for the quantitative analysis of fosamprenavir. The UV spectrum of fosamprenavir calcium exhibits a maximum absorption wavelength (λmax) at approximately 262.8 nm in solvents like 0.5 N hydrochloric acid. austinpublishinggroup.com This characteristic absorption is utilized to determine the concentration of fosamprenavir in various solutions and formulations. mdpi.com The method's specificity has been confirmed by the identical spectra obtained from pure fosamprenavir and its tablet formulations, indicating no interference from excipients.

Below is an interactive data table summarizing the spectroscopic data for this compound.

Analytical TechniqueParameterObserved ValueReference
IR Spectroscopy O-H Stretch~3372.08 cm⁻¹ semanticscholar.org
Amine Stretch~3243.04 cm⁻¹ semanticscholar.org
UV-Vis Spectroscopy λmax~262.8 nm austinpublishinggroup.com
Linearity Range2–90 μg/mL
Correlation Coefficient (R²)0.9997 austinpublishinggroup.com
Limit of Detection (LOD)1.95 µg/mL
Limit of Quantitation (LOQ)5.91 µg/mL

Biophysical Techniques for Protein-Ligand Interaction Studies

Surface Plasmon Resonance (SPR) for Binding Kinetics

Surface Plasmon Resonance (SPR) is a real-time, label-free optical technique used to measure the kinetics of molecular interactions. nih.govnih.gov In fosamprenavir research, SPR is invaluable for studying the binding kinetics between its active form, amprenavir, and its target, HIV protease. nih.gov This technique allows for the determination of the association rate (ka) and dissociation rate (kd) of the inhibitor-enzyme complex.

The principle of SPR involves immobilizing one molecule (the ligand, e.g., HIV protease) onto a sensor chip and flowing the other molecule (the analyte, e.g., amprenavir) over the surface. cytivalifesciences.com Binding between the ligand and analyte causes a change in the refractive index at the sensor surface, which is detected and recorded in a sensorgram. cytivalifesciences.com From this data, the equilibrium dissociation constant (KD), a measure of binding affinity, can be calculated. SPR is highly sensitive and can detect both weak and strong interactions, making it a powerful tool in drug discovery and development. nih.gov

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

Isothermal Titration Calorimetry (ITC) is a biophysical technique that directly measures the heat changes associated with molecular interactions. univr.it It is considered the gold standard for determining the complete thermodynamic profile of a binding event. nih.gov In the context of fosamprenavir, ITC is used to study the binding thermodynamics of its active metabolite, amprenavir, to HIV protease. nih.gov

In a typical ITC experiment, a solution of the ligand (e.g., amprenavir) is titrated into a solution containing the protein (e.g., HIV protease) at a constant temperature. whiterose.ac.uk The heat released or absorbed during the binding event is measured, allowing for the direct determination of the binding enthalpy (ΔH). univr.it A single ITC experiment can also determine the binding affinity (Ka), stoichiometry (n), and subsequently, the Gibbs free energy (ΔG) and entropy (ΔS) of binding. nih.gov

Research comparing amprenavir and a next-generation inhibitor, TMC114, used ITC to elucidate the thermodynamic basis for their differing potencies against wild-type and multidrug-resistant HIV-1 protease. nih.gov The study found that the binding of both inhibitors was driven by favorable enthalpy and entropy changes. nih.gov

The following table provides a hypothetical representation of the type of data that can be obtained from SPR and ITC studies on the interaction of amprenavir with HIV protease.

TechniqueParameterDescriptionHypothetical Value
SPR ka (M⁻¹s⁻¹)Association Rate Constant1.5 x 10⁶
kd (s⁻¹)Dissociation Rate Constant6.0 x 10⁻⁴
KD (nM)Equilibrium Dissociation Constant0.4
ITC nStoichiometry1.0
Ka (M⁻¹)Association Constant2.5 x 10⁹
ΔH (kcal/mol)Enthalpy Change-9.5
-TΔS (kcal/mol)Entropic Contribution-3.5
ΔG (kcal/mol)Gibbs Free Energy Change-13.0

Electrochemical Techniques for Mechanistic Studies

Electrochemical techniques, such as voltammetry, are utilized to investigate the redox properties and reaction mechanisms of electroactive compounds like fosamprenavir. mdpi.com These methods provide valuable insights into the molecule's behavior, which can be correlated with its biological activity and metabolic pathways. mdpi.com

Studies have investigated the electrochemical oxidation of fosamprenavir at various electrodes, including carbon paste and glassy carbon electrodes. upce.czkimyakongreleri.org The oxidation process has been found to be irreversible and diffusion-controlled. kimyakongreleri.org Research indicates that the aromatic amine portion of the fosamprenavir molecule is involved in its electrochemical oxidation. upce.cz The oxidized form of the molecule can then undergo hydrolysis, with the resulting products also being electroactive and participating in further redox reactions. upce.cz

Different voltammetric techniques, including cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV), have been employed to study fosamprenavir. kimyakongreleri.org These studies are often conducted across a range of pH values to understand the influence of proton concentration on the electrochemical mechanism. upce.cz The data obtained from these electrochemical studies can be used to develop analytical methods for the determination of fosamprenavir in various samples. kimyakongreleri.org

Structure Activity Relationship Sar and Rational Prodrug Design of Fosamprenavir Analogs

Modification Strategies for Enhancing Prodrug Activation and Biotransformation

The primary motivation for developing fosamprenavir (B192916) was to improve upon the poor aqueous solubility and significant pill burden associated with its parent drug, amprenavir (B1666020). wikipedia.orgnih.gov The addition of a phosphate (B84403) group to create a phosphate ester prodrug dramatically increases water solubility. nih.govif-pan.krakow.pl This modification allows for rapid enzymatic biotransformation by alkaline phosphatases, which are abundant in the intestinal epithelium, to release the active amprenavir. nih.govrhhz.net Preclinical studies have shown that fosamprenavir is almost entirely (99%) converted to amprenavir at or near the intestinal lining. nih.gov

Beyond simple phosphate esters, other prodrug strategies for HIV protease inhibitors (PIs) have been explored to further refine pharmacokinetic properties. One such strategy involves conjugating the active drug to specific transporter-targeting moieties. For instance, mannose has been conjugated to PIs like saquinavir (B1662171) and indinavir. acs.org This approach aims to leverage mannose receptors to improve absorptive transepithelial transport. These mannose-PI prodrugs were designed to be sufficiently stable chemically, with half-lives of 50-60 hours, allowing for potential in vivo use to improve absorption and penetration into specific tissues or HIV-infected cells before releasing the active drug. acs.org

Another approach involves creating "co-drugs" or "mutual prodrugs," where two active molecules are linked together. researchgate.net While not yet broadly applied to fosamprenavir, this strategy could involve linking it to another antiretroviral agent, allowing for simultaneous release upon enzymatic cleavage. The choice of the linker is critical, as it must be stable during administration but readily cleaved by endogenous enzymes like esterases at the target site. if-pan.krakow.plamazonaws.com

The general principles for these modifications are summarized below:

Improving Solubility: Attaching highly polar, ionizable groups like phosphates is a key strategy. if-pan.krakow.placs.org

Targeted Delivery: Conjugating the drug to moieties like carbohydrates (e.g., mannose) can facilitate transport across cellular barriers. acs.org

Controlled Release: The chemical stability of the linker connecting the drug to its promoiety must be optimized to ensure the active drug is released at the desired time and place. rhhz.netacs.org

Influence of Structural Features on HIV Protease Binding Affinity

The binding affinity of amprenavir (the active metabolite of fosamprenavir) and its analogs to the HIV-1 protease active site is highly dependent on specific structural features and their interactions with key amino acid residues. The protease active site is a C2-symmetric pocket with two flexible β-hairpin flaps covering it. wikipedia.orgdovepress.com

A critical comparison can be made between amprenavir and darunavir (B192927), a more potent PI. The structures are very similar, but darunavir contains a bis-tetrahydrofuran (bis-THF) moiety at the P2 position, whereas amprenavir has a single THF group. wikipedia.orgdovepress.com This modification allows darunavir to form more hydrogen bonds with the main chain of the Asp29 residue in the protease, contributing to its exceptional potency. dovepress.comnih.gov

Mutations in the protease enzyme can significantly impact inhibitor binding. Studies on amprenavir with various mutant proteases reveal key structure-activity relationships: nih.gov

I84V Mutation: The substitution of isoleucine with a smaller valine at position 84 leads to a loss of hydrophobic contacts between the protease and amprenavir, resulting in a 6-fold reduction in inhibition. nih.gov

I50V Mutation: This mutation eliminates hydrophobic interactions and weakens polar interactions with amprenavir, causing a 30-fold reduction in inhibition. nih.gov

V32I Mutation: Replacing valine with a larger isoleucine at position 32 creates new hydrophobic contacts within the enzyme but is associated with a 10-fold decrease in amprenavir inhibition. nih.gov

The interactions are localized to specific subsites within the protease binding pocket, and modifications at corresponding positions on the inhibitor (P-sites) alter the binding affinity. nih.govnih.gov

P1 and P1' Sites: Interactions between amprenavir and the P1/P1' sites are largely conserved between HIV-1 and HIV-2 proteases. nih.gov

P2 and P2' Sites: The P2 site, which accommodates the THF group of amprenavir, and the P2' site, which binds the sulfonamide group, show more variability and are critical for potency. nih.gov The selection of mutations like I50V versus I50L is heavily influenced by the chemical groups at the inhibitor's P1 and P2 positions. nih.govresearchgate.net

The following table summarizes the effect of selected single-point mutations on the inhibitory constant (Kᵢ) of amprenavir.

Protease MutantFold Change in Kᵢ (vs. Wild Type)Primary Structural Effect
PRI84V 6-fold increaseLoss of hydrophobic contacts with inhibitor nih.gov
PRV32I 10-fold increaseIncreased hydrophobic contacts within the enzyme nih.gov
PRI50V 30-fold increaseWeaker polar and hydrophobic interactions with inhibitor nih.gov

Computational Approaches in Lead Optimization and Analog Design

Computational methods are integral to the optimization of lead compounds and the design of novel analogs. nih.gov These in silico techniques allow for the rapid evaluation of large numbers of potential molecules, saving significant time and resources. mdpi.com

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor's active site. rjptonline.orgbldedu.ac.in Docking studies have been extensively used to analyze the binding of amprenavir to HIV-1 protease. nih.gov These simulations help elucidate the specific interactions, such as hydrogen bonds and van der Waals forces, that stabilize the inhibitor-enzyme complex. scispace.com For example, docking can reveal how mutations alter the shape of the active site and weaken inhibitor binding. nih.gov Ensemble docking, which uses multiple conformations of the receptor, has been employed to account for the flexibility of the HIV-1 protease, providing a more accurate prediction of binding modes and energies. nih.govbrieflands.com

Drug Repurposing and Virtual Screening: Computational tools are also used to screen large databases of existing compounds for new therapeutic uses. researchgate.net In one such study, fragment-based and molecular docking virtual screening identified fosamprenavir as a potential inhibitor for macrophage metalloelastase, a target for cancer and COPD. researchgate.net This demonstrates the power of computational methods to identify new applications for established drugs and their scaffolds.

Pharmacophore Modeling and 3D-QSAR Studies Related to Fosamprenavir

Pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies are computational methods used to identify the essential structural features responsible for a drug's biological activity and to predict the potency of new analogs. researchgate.netfiveable.me

A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to interact with a specific biological target. ijpsonline.com For HIV protease inhibitors, these features typically include hydrogen bond acceptors/donors, hydrophobic centers, and aromatic rings. researchgate.netnih.gov Pharmacophore models derived from known inhibitors like amprenavir can be used as 3D queries to screen large chemical databases for novel compounds that fit the model, a process known as scaffold hopping. mdpi.comresearchgate.net

3D-Quantitative Structure-Activity Relationship (3D-QSAR) studies establish a mathematical correlation between the biological activity of a set of compounds and their 3D properties, such as steric and electrostatic fields. fiveable.meresearchgate.net A key study performed on 55 amprenavir derivatives generated robust 3D-QSAR and 6D-QSAR models. researchgate.net The Topomer CoMFA (a 3D-QSAR method) model showed strong predictive ability, which can be visualized through contour maps. These maps indicate regions where modifications to the amprenavir structure would likely increase or decrease binding affinity, providing a clear roadmap for designing more potent analogs. researchgate.net

The statistical results for the 3D-QSAR model highlight its validity and predictive power.

Model ParameterValueDescription
0.811The coefficient of determination for the training set, indicating a strong correlation. researchgate.net
q² (cross-validated r²) 0.608A measure of the model's internal predictive ability. researchgate.net

These computational models, validated by their statistical significance, are powerful tools in the rational design of the next generation of fosamprenavir analogs, aiming for enhanced potency and an improved resistance profile. researchgate.net

Comparative Research and Broader Implications for Protease Inhibitor Drug Discovery

Comparison of Fosamprenavir (B192916) Activation Mechanisms with Other Prodrugs

Fosamprenavir is a prodrug of amprenavir (B1666020), meaning it is an inactive compound that is converted into an active drug within the body. wikipedia.org This strategy is employed to overcome specific pharmaceutical challenges. The activation of fosamprenavir relies on a distinct biochemical pathway compared to other notable prodrugs in antiviral and other therapies.

Fosamprenavir calcium is the calcium phosphate (B84403) ester of amprenavir. scielo.br Its design as a phosphate ester was a deliberate strategy to increase the low water solubility of the parent drug, amprenavir. scielo.brnih.govnih.gov Following oral administration, fosamprenavir is rapidly and almost completely hydrolyzed by cellular phosphatases, such as alkaline phosphatase, located in the intestinal epithelium during the absorption process. nih.govdrugbank.comdrugs.comnih.gov This enzymatic cleavage removes the phosphate group, releasing the active HIV protease inhibitor, amprenavir, and inorganic phosphate. scielo.brdrugbank.comdrugs.com This conversion is highly efficient, with about 99% of fosamprenavir being converted to amprenavir at or near the intestinal lining. nih.gov

The activation mechanism of fosamprenavir can be contrasted with other prodrug strategies:

Lipophilicity Enhancement: Tenofovir disoproxil fumarate (B1241708) (TDF), another critical antiretroviral prodrug, was designed to increase the lipophilicity (lipid-solubility) of its parent compound, tenofovir. This approach enhances its ability to permeate intestinal cell membranes, thereby improving absorption. nih.gov This stands in contrast to fosamprenavir's design, which aimed to improve water solubility. nih.gov

Active Transport-Mediated Uptake: Valacyclovir, the L-valine ester prodrug of acyclovir (B1169), was engineered to be recognized and absorbed by peptide transporters in the intestine. This strategy significantly increases the bioavailability of acyclovir compared to its direct administration. scielo.br

Multi-Step and Organ-Specific Bioactivation: Some prodrugs undergo more complex activation pathways. For instance, the antineoplastic agent cyclophosphamide (B585) is inactive until it undergoes oxidative bioactivation by microsomal enzymes primarily in the liver. scielo.br Similarly, bambuterol (B1223079) is converted to its active form, terbutaline, through both hydrolysis and oxidation. scielo.br

Table 1: Comparison of Prodrug Activation Mechanisms

Prodrug Parent Drug Primary Activation Goal Activation Mechanism Key Enzymes/Transporters
Fosamprenavir Amprenavir Increase water solubility Hydrolysis of a phosphate ester Cellular phosphatases (e.g., alkaline phosphatase) in the gut epithelium nih.govdrugbank.com
Tenofovir disoproxil fumarate Tenofovir Increase lipophilicity Hydrolysis Esterases nih.gov
Valacyclovir Acyclovir Increase absorption via active transport Transport-mediated uptake followed by hydrolysis Peptide transporters, esterases scielo.br
Cyclophosphamide 4-hydroxycyclophosphamide / Aldophosphamide Site-specific activation Oxidative bioactivation Liver microsomal enzymes (Cytochrome P450) scielo.br

Mechanistic Differences in HIV Protease Inhibition Among Various Inhibitors

The active metabolite of fosamprenavir, amprenavir, belongs to the class of HIV protease inhibitors (PIs). drugbank.com All PIs share a fundamental mechanism of action: they are competitive inhibitors that bind to the active site of the HIV-1 protease. mdpi.com This enzyme is crucial for the HIV life cycle, as it cleaves large viral polyproteins (Gag and Gag-Pol) into smaller, functional proteins needed to assemble new, infectious virions. drugbank.comnih.gov By blocking this cleavage, PIs lead to the production of immature and non-infectious viral particles. drugbank.comnih.gov Despite this common goal, significant mechanistic and structural differences exist among various PIs, influencing their potency, resistance profiles, and clinical utility.

Amprenavir (from Fosamprenavir): As a peptidomimetic inhibitor, amprenavir mimics the structure of the natural peptide substrates of the HIV protease, allowing it to fit into the enzyme's active site. mdpi.com Its efficacy can be compromised by mutations in the protease gene that alter the shape of this binding site.

Darunavir (B192927): Although structurally similar to amprenavir, darunavir was designed to form more extensive hydrogen bonds with the backbone of the HIV protease active site, particularly with residues like Asp29. nih.govtandfonline.comdovepress.com This stronger binding makes darunavir a highly potent inhibitor and creates a higher genetic barrier to resistance, as more mutations are required to significantly disrupt its binding. nih.govtandfonline.com

Tipranavir (B1684565): Unlike most other PIs, tipranavir is a non-peptidic inhibitor. mdpi.com Its distinct chemical structure allows it to interact with the HIV protease in a different manner than peptide-based inhibitors. mdpi.com This unique characteristic enables tipranavir to maintain activity against many HIV strains that have developed resistance to other PIs. mdpi.com

Lopinavir: Lopinavir's clinical use is mechanistically tied to pharmacokinetic boosting. It is almost exclusively co-formulated with a low dose of ritonavir (B1064), another PI. drugbank.com Ritonavir is a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme system, which is the primary route of metabolism for lopinavir. drugbank.comresearchgate.net By inhibiting this enzyme, ritonavir "boosts" the plasma concentrations and extends the half-life of lopinavir, thereby enhancing its antiviral activity. drugbank.com

Table 2: Mechanistic Comparison of Select HIV Protease Inhibitors

Inhibitor Structural Class Key Mechanistic Feature Implication
Amprenavir Peptidomimetic Competitive inhibition of the protease active site. drugbank.comnih.gov Effective against wild-type virus, but susceptible to resistance mutations.
Darunavir Peptidomimetic Forms extensive hydrogen bonds with the protease backbone. nih.govtandfonline.com High potency and a high barrier to resistance. nih.govtandfonline.com
Tipranavir Non-peptidic Structurally distinct from peptide-based inhibitors. mdpi.com Retains activity against many PI-resistant HIV strains. mdpi.com
Lopinavir Peptidomimetic Relies on co-administration with ritonavir for pharmacokinetic boosting. drugbank.com Improved antiviral activity due to increased plasma concentrations. drugbank.com

Lessons Learned from Fosamprenavir Development for Future Antiretroviral Research

The development and clinical application of fosamprenavir have provided several important lessons that continue to shape strategies for creating new antiretroviral drugs.

The Power of the Prodrug Approach: The transformation of amprenavir into fosamprenavir is a prime example of successfully using a prodrug strategy to improve a drug's pharmaceutical properties. The poor water solubility of amprenavir resulted in a high pill burden, which is a significant barrier to patient adherence. By creating the highly water-soluble phosphate ester prodrug, fosamprenavir, the pill burden was substantially reduced, simplifying dosing schedules and improving convenience for patients. nih.govnih.gov This success underscored the value of prodrug design in overcoming formulation and adherence challenges.

The Importance of Pharmacokinetic Enhancement: Fosamprenavir is often administered with a low "booster" dose of ritonavir. nih.govresearchgate.net Ritonavir inhibits the CYP3A4 enzyme that metabolizes amprenavir, leading to higher and more sustained plasma concentrations of the active drug. nih.govresearchgate.net This boosting strategy not only allows for more convenient, often once-daily, dosing but can also help overcome low-level viral resistance. nih.govnih.gov The experience with boosted fosamprenavir reinforced the central role of pharmacokinetic enhancers in optimizing PI therapy, a concept that has been extended with the development of newer boosters like cobicistat. nih.gov

Understanding Complex Drug-Drug Interactions: The development of fosamprenavir also highlighted the critical need to anticipate and manage complex drug-drug interactions. Amprenavir is both a substrate and an inhibitor of the CYP3A4 metabolic pathway. researchgate.net When fosamprenavir was co-administered with the boosted PI lopinavir/ritonavir, an unfavorable pharmacokinetic interaction occurred, resulting in significantly lower-than-expected concentrations of both amprenavir and lopinavir. asm.orgmedscape.orgnatap.org This discovery emphasized that interactions between PIs can be intricate and not always predictable, necessitating careful study to ensure regimen efficacy.

Informing Future Resistance Strategies: Clinical trial data from treatment-naive patients provided valuable insights into fosamprenavir's resistance profile. In the SOLO study, patients who experienced treatment failure on a regimen of ritonavir-boosted fosamprenavir did not develop protease inhibitor resistance mutations. tandfonline.comresearchgate.net This suggested that using boosted fosamprenavir as a first-line therapy might not compromise the effectiveness of other PIs in future treatment regimens, an important strategic consideration in the long-term management of HIV. researchgate.net

Emerging Research Avenues and Future Directions for Fosamprenavir Calcium Hydrate Studies

Exploration of Novel Prodrug Activation Pathways

Fosamprenavir (B192916) is a phosphate (B84403) ester prodrug designed to improve upon the pharmacokinetic profile of its active form, amprenavir (B1666020). managedhealthcareexecutive.comdovepress.com It is rapidly hydrolyzed by cellular phosphatases in the gut epithelium during absorption to release amprenavir. drugbank.comnih.govpediatriconcall.com This bioactivation pathway enhances the bioavailability of amprenavir, allowing for a reduced pill burden compared to its parent drug. managedhealthcareexecutive.comscielo.br

Current research is delving into alternative strategies to further enhance the delivery and activation of fosamprenavir. One innovative approach involves the creation of therapeutic deep eutectic solvents (THEDES). A study combined fosamprenavir calcium with lactic acid to form a THEDES, aiming to improve the active pharmaceutical ingredient's solubility and permeability. mdpi.comresearchgate.net Such novel formulations represent a frontier in drug delivery, potentially leading to more efficient absorption and activation. mdpi.com

Another area of investigation is the development of different carrier systems. For instance, fosamprenavir calcium has been loaded onto 5th generation poly(propylene imine) (5G PPI) dendrimers. semanticscholar.org This method encapsulates the drug within a complex polymeric structure, which can influence its release and bioavailability. semanticscholar.org The study showed that this dendrimer-based system followed a Higuchi release pattern, suggesting a controlled-release mechanism. semanticscholar.org

These explorations into novel formulations and delivery systems signify a move towards more sophisticated prodrug strategies that could optimize the therapeutic efficacy of fosamprenavir.

Research on Overcoming Specific Resistance Mutations

The emergence of drug resistance is a primary challenge in HIV therapy. Research has identified several key protease gene mutations that confer resistance to fosamprenavir. Mutations previously associated with amprenavir resistance, such as V32I+I47V, I50V, I54L/M, and I84V, are also observed with fosamprenavir. oup.comtandfonline.com In antiretroviral-naïve patients, the development of fosamprenavir-associated resistance is relatively uncommon, especially when boosted with ritonavir (B1064). tandfonline.comuspharmacist.com However, in treatment-experienced patients, a broader range of mutations can contribute to virological failure. nih.govasm.org

To better predict treatment outcomes, researchers have developed clinically validated mutation scores. These scores weigh the impact of various mutations on the virological response to fosamprenavir/ritonavir. For example, one study identified a set of mutations associated with a poorer response, including L10F/I/V, L33F, M36I, I54L/M/V/A/T/S, I62V, V82A/F/C/G, I84V, and L90M. oup.comnih.gov Conversely, certain mutations like N88S were found to be associated with a better virological response. oup.comnih.gov

The Zephir study developed a mutation score that included 12 protease mutations associated with a poorer virological response. asm.org This score demonstrated high sensitivity in predicting treatment failure. asm.org The presence of four or more of these mutations was strongly correlated with a poor virological outcome. asm.org

Below is a table summarizing key mutations associated with fosamprenavir resistance as identified in various studies.

Mutation Significance Associated Study Findings
I54L/M/V/A/T/SMajor resistance mutationFrequently observed in patients with virologic failure. tandfonline.comnih.govasm.org
V32I + I47VCombination resistance mutationAssociated with amprenavir and fosamprenavir resistance. oup.comtandfonline.com
I84VMajor resistance mutationA well-known protease inhibitor resistance mutation. oup.comnih.gov
L90MMajor resistance mutationOften found in treatment-experienced patients. nih.govasm.org
I50VMajor resistance mutationCan emerge on a background of multiple other mutations. oup.comasm.org
L10F/I/VSecondary mutationContributes to reduced susceptibility. nih.govasm.org
M46I/LSecondary mutationAssociated with poorer virological response. asm.org
V82A/F/S/TMajor resistance mutationIncluded in several resistance scoring systems. nih.govasm.org

Research indicates that boosting fosamprenavir with ritonavir significantly raises the barrier to resistance. uspharmacist.comoncohemakey.com In studies with ritonavir-boosted fosamprenavir, the selection of resistance mutations was much less frequent compared to unboosted regimens. tandfonline.comscispace.com This strategy remains a cornerstone for overcoming and preventing the development of resistance.

Integration with Systems Biology Approaches for Drug Disposition Research

Understanding the complex factors that influence a drug's absorption, distribution, metabolism, and excretion (ADME) is crucial for optimizing its use. Systems biology, which integrates experimental data with computational modeling, offers a powerful framework for studying drug disposition. For fosamprenavir, this approach can help elucidate the interplay between genetic factors, drug-drug interactions, and patient characteristics that determine the concentration of the active drug, amprenavir, in the body.

Pharmacokinetic studies are a key component of this approach. Research has extensively studied the interactions between fosamprenavir and other antiretroviral drugs, such as the pharmacokinetic boosting effect of ritonavir. wikipedia.orgoncohemakey.com Studies have also investigated interactions with other protease inhibitors like lopinavir, showing that co-administration can significantly alter drug concentrations. asm.org The interaction with dolutegravir (B560016) has also been evaluated, where fosamprenavir-ritonavir was found to decrease dolutegravir exposure. nih.gov

These pharmacokinetic data can be integrated into larger systems models to predict how different factors might influence treatment outcomes. Such models can simulate drug disposition in diverse patient populations and help personalize therapy. While specific, large-scale systems biology models for fosamprenavir are still an emerging area, the foundational pharmacokinetic and genotypic data being collected are essential for their development.

Advanced Computational Modeling for Predictive Research and Formulation Design

Computational modeling is becoming an indispensable tool in pharmaceutical research, accelerating the design of new formulations and predicting treatment outcomes. nih.gov In the context of fosamprenavir, advanced modeling techniques are being applied in several innovative ways.

One notable application is in the design of novel drug delivery systems. Computational fluid dynamics (CFD) has been used to model the deposition of aerosolized fosamprenavir in the laryngopharynx. researchgate.net This research, aimed at repurposing the drug for laryngopharyngeal reflux, used CFD simulations to predict the optimal particle size for a dry powder inhaler to maximize deposition at the target site. researchgate.net The model predicted that an aerodynamic diameter of 8.1–11.5 μm would be most effective. researchgate.net

Machine learning models are also being employed to predict HIV drug resistance. By training algorithms on large datasets of viral genotypes and treatment outcomes, researchers can create models that predict the effectiveness of a given antiretroviral regimen. mdpi.comnih.gov These computational approaches have shown predictive accuracy comparable to standard genotyping with rule-based interpretation. nih.gov For fosamprenavir, machine learning has been used to predict resistance based on the amino acid sequence of the HIV protease. mdpi.com

Furthermore, computational methods like Quantitative Structure-Activity Relationship (QSAR) modeling are used in the broader field of drug design to predict the biological activity of chemical compounds and to optimize lead compounds. elsevier.es These predictive tools can help in the early stages of formulation design by identifying key parameters for drug solubility, stability, and release patterns, thereby reducing the need for extensive experimental work. nih.govymerdigital.com

Modeling Technique Application for Fosamprenavir Research Key Finding/Prediction
Computational Fluid Dynamics (CFD)Design of an inhaled formulation for laryngopharyngeal reflux. researchgate.netPredicted optimal aerodynamic particle diameter of 8.1–11.5 µm for laryngopharyngeal deposition. researchgate.net
Machine Learning (Naive Bayes Algorithm)Prediction of potential inhibitors for SARS-CoV-2. nih.govIdentified amprenavir (the active form of fosamprenavir) as a potential candidate for repurposing. nih.gov
Machine Learning (Random Forest)Prediction of HIV resistance to protease inhibitors. mdpi.comDeveloped models to predict fosamprenavir resistance from viral genetic sequences. mdpi.com

Potential for Repurposing or New Mechanistic Applications (e.g., beyond HIV protease)

Drug repurposing—finding new uses for existing approved drugs—is a highly efficient strategy for drug development. Fosamprenavir is being actively investigated for several new applications beyond its role as an HIV-1 protease inhibitor.

A promising area of research is the treatment of laryngopharyngeal reflux (LPR). This condition is often caused by the digestive enzyme pepsin refluxing into the throat and airways, causing damage. mcw.edu Research has shown that fosamprenavir can bind to and inhibit pepsin. mcw.edu This has led to the development of an inhaled formulation of fosamprenavir as a potential anti-pepsin treatment for LPR, with clinical trials planned. researchgate.netmcw.edu

Fosamprenavir has also been identified as a potential therapeutic agent for coronaviruses. Computational studies using machine learning and molecular docking predicted that amprenavir, the active metabolite of fosamprenavir, could effectively inhibit the SARS-CoV-2 3C-like protease, an essential enzyme for viral replication. nih.gov

Furthermore, there is a broader rationale for exploring HIV protease inhibitors as anticancer agents. Some protease inhibitors have been shown to inhibit the mammalian proteasome, a key player in cellular protein degradation whose deregulation is a hallmark of cancer. tandfonline.com Nelfinavir, another HIV protease inhibitor, has demonstrated this off-target effect and has been investigated in clinical trials for solid tumors. dovepress.com While specific studies on fosamprenavir's anticancer activity via this mechanism are less prominent, the potential for this class of drugs to be repurposed for oncology remains an active area of interest. dovepress.comtandfonline.com

Q & A

Q. What are the key pharmacological properties of fosamprenavir calcium hydrate, and how does its prodrug design enhance therapeutic utility?

this compound is a phosphate ester prodrug of amprenavir, a protease inhibitor used in HIV-1 treatment. Its prodrug design improves solubility (10-fold higher than amprenavir) and bioavailability, enabling reduced dosing frequency (e.g., 700 mg tablets twice daily) . The calcium salt formulation was selected for superior dissociation at low pH, enhancing dissolution and absorption. Pharmacokinetic studies confirm equivalent amprenavir exposure compared to the parent drug, with improved patient compliance and formulation stability .

Q. What are the established safety profiles and teratogenic risks of this compound in pregnancy?

Prospective data from the Antiretroviral Pregnancy Registry (APR) indicate limited human pregnancy exposure (146 live births), with 4 birth defects reported (2.7% rate, comparable to the U.S. background rate). Animal studies show no major developmental toxicity at exposures up to twice the human dose, though reduced offspring survival occurred in rats at high doses . Methodological limitations include reliance on the Metropolitan Atlanta Congenital Defects Program (MACDP) as a comparator, which excludes early gestational losses. Researchers should consider these constraints when designing longitudinal studies .

Q. What analytical methods are recommended for chemical characterization and purity validation of this compound?

High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are standard for purity assessment (>99%) and structural confirmation . The United States Pharmacopeia (USP) mandates specifications of 98.0–102.0% purity (anhydrous basis), validated using reference standards (e.g., USP Fosamprenavir Calcium RS). Thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) are critical for detecting solvates or hydrates .

Q. What are the primary occupational hazards associated with handling this compound in laboratory settings?

Safety data sheets classify fosamprenavir as a skin irritant (H315) and potential reproductive toxicant (H361). Handling requires PPE (gloves, goggles) and adherence to GHS protocols, including decontamination procedures for spills. Inhalation risks (H332) necessitate fume hood use .

Advanced Research Questions

Q. How can real-time monitoring of particle size distribution (PSD) during crystallization optimize this compound synthesis?

A partial least squares regression (PLSR) model, calibrated using chord length distribution (CLD) and laser light scattering data, enables real-time PSD tracking during crystallization. This method avoids complex optical modeling and validates process consistency (R² >0.95 between predicted and measured PSD) . Researchers should integrate in-situ probes (e.g., FBRM®) for dynamic control of crystal growth and polymorphism .

Q. What experimental strategies ensure polymorphic stability of this compound under varying storage conditions?

Form I (hydrate) stability is humidity-dependent, with water molecules critical to maintaining crystallinity. Accelerated stability studies (40°C, 75% RH) using powder X-ray diffraction (PXRD) and Fourier-transform infrared spectroscopy (FTIR) confirm no phase transitions over 6 months. Amorphous forms, while patent-described, lack stability data and are unsuitable for commercial use .

Q. How can pharmacovigilance databases and EHRs address contradictions in adverse drug reaction (ADR) reporting for this compound?

Post-marketing surveillance in Japan (2005–2014) identified diarrhea (10.4%) and hyperlipidemia (8.5%) as common ADRs. Discrepancies in hemophiliac bleeding risks (one case reported vs. theoretical risks) highlight the need for stratified EHR analyses. Linkage of Clinical Practice Research Datalink (CPRD) and insurance claims can improve signal detection in underrepresented populations .

Q. What methodologies resolve discrepancies in preclinical and clinical teratogenicity data for this compound?

While animal models (rats/rabbits) showed no major malformations, translational gaps arise from species-specific metabolic differences. Researchers should employ human placental barrier models and placental explant assays to assess fetal exposure. Cohort studies with matched MACDP data (adjusted for HIV comorbidity) are recommended to refine risk stratification .

Q. How does the biopharmaceutical classification system (BCS) influence formulation strategies for this compound?

As a BCS Class II drug (low solubility, high permeability), fosamprenavir benefits from solid dispersion techniques and co-crystallization to enhance dissolution. Patents describe Forms II–IV with improved solubility profiles, though Form I remains the commercial standard due to stability .

Q. What computational and experimental approaches validate polymorphic transitions during manufacturing?

Molecular dynamics simulations paired with DSC and SEM can predict phase transitions under stress conditions (e.g., compression during tablet formation). Validation via PXRD ensures batch-to-batch consistency, particularly for hydrate-to-anhydrate transitions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.